molecular formula C17H22FN5O3S B2415633 N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904084-65-6

N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No. B2415633
CAS RN: 1904084-65-6
M. Wt: 395.45
InChI Key: MITKQYURLBKHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H22FN5O3S and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide belongs to a category of compounds that are often subjects of extensive chemical synthesis research due to their potential applications in various fields. For instance, compounds like 2-Fluoro-4-bromobiphenyl are key intermediates in the manufacture of specific materials and are the focus of research aiming to develop practical synthesis methods due to the challenges associated with their existing synthesis protocols. These challenges include the high cost of certain reagents and the formation of undesirable by-products (Qiu et al., 2009). Understanding the synthesis and properties of such compounds aids in the development of more efficient and environmentally friendly production methods.

Role in Medicinal Chemistry

Compounds with the imidazole ring, similar to the one present in N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, are known for their potential antitumor activity. Research has reviewed various derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, and their roles in the search for new antitumor drugs. These structures are interesting due to their potential to synthesize compounds with various biological properties (Iradyan et al., 2009). Additionally, the synthesis of pharmaceutical impurities of proton pump inhibitors, which involves similar chemical structures, is a significant area of study to understand and improve the efficacy and safety of these drugs (Saini et al., 2019).

Environmental Impact

Understanding the environmental fate and impact of chemicals, including those related to N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide, is crucial. Research on perfluorinated acids (PFAs), which may have structural similarities with the compound , indicates that indirect exposure is a significant contributor to the burden of PFAs observed in humans. This highlights the importance of assessing the sources and impacts of such compounds on human health and the environment (D’eon & Mabury, 2011). Additionally, the review of microbial degradation of polyfluoroalkyl chemicals emphasizes the need to understand the degradation pathways and environmental impact of these chemicals, which can lead to persistent and toxic by-products (Liu & Avendaño, 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3S/c1-21-12-16(20-13-21)27(25,26)23-8-2-7-22(9-10-23)17(24)19-11-14-3-5-15(18)6-4-14/h3-6,12-13H,2,7-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITKQYURLBKHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.